![molecular formula C16H13F2N3O2 B5300039 2-(1H-benzimidazol-1-yl)-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B5300039.png)
2-(1H-benzimidazol-1-yl)-N-[4-(difluoromethoxy)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-benzimidazol-1-yl)-N-[4-(difluoromethoxy)phenyl]acetamide is a compound that has been studied extensively for its potential therapeutic applications. This compound has shown promise in various scientific research studies, particularly in the field of cancer research. The purpose of
Mécanisme D'action
The mechanism of action of 2-(1H-benzimidazol-1-yl)-N-[4-(difluoromethoxy)phenyl]acetamide involves the inhibition of tubulin polymerization, which is essential for cell division. This compound binds to the colchicine-binding site of tubulin, which prevents the formation of microtubules and subsequently inhibits cell division. This mechanism of action is similar to that of other tubulin inhibitors, such as paclitaxel and vinblastine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of cancer cell growth and division. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been studied for its potential use as a radiosensitizer, which could enhance the effectiveness of radiation therapy in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(1H-benzimidazol-1-yl)-N-[4-(difluoromethoxy)phenyl]acetamide in lab experiments is its potential as a novel therapeutic agent for cancer treatment. This compound has shown promising results in inhibiting the growth of various cancer cells and inducing apoptosis. However, one limitation of using this compound in lab experiments is its potential toxicity, which could limit its use in clinical settings.
Orientations Futures
There are several future directions for the study of 2-(1H-benzimidazol-1-yl)-N-[4-(difluoromethoxy)phenyl]acetamide. One potential direction is the further investigation of its potential use as a radiosensitizer in cancer treatment. Another direction is the development of more potent and selective analogs of this compound for improved therapeutic efficacy. Additionally, the study of the mechanism of action of this compound could lead to the discovery of new targets for cancer therapy.
Méthodes De Synthèse
The synthesis method of 2-(1H-benzimidazol-1-yl)-N-[4-(difluoromethoxy)phenyl]acetamide involves the reaction of 4-(difluoromethoxy)aniline with 1H-benzimidazole-1-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
2-(1H-benzimidazol-1-yl)-N-[4-(difluoromethoxy)phenyl]acetamide has been studied for its potential therapeutic applications in cancer research. This compound has shown promising results in inhibiting the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. It has also been studied for its potential use as a radiosensitizer, which could enhance the effectiveness of radiation therapy in cancer treatment.
Propriétés
IUPAC Name |
2-(benzimidazol-1-yl)-N-[4-(difluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O2/c17-16(18)23-12-7-5-11(6-8-12)20-15(22)9-21-10-19-13-3-1-2-4-14(13)21/h1-8,10,16H,9H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBGLXLKBXVEKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)NC3=CC=C(C=C3)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.